REACTION_CXSMILES
|
C[O:2][C:3](=O)[CH2:4][O:5][CH2:6][CH2:7][O:8][CH2:9][CH2:10][O:11][CH2:12][CH:13]=[CH2:14].[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[CH2:12]([O:11][CH2:10][CH2:9][O:8][CH2:7][CH2:6][O:5][CH2:4][CH2:3][OH:2])[CH:13]=[CH2:14] |f:1.2.3.4.5.6|
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred for an additional 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was then carefully quenched with a Na2SO4-saturated aqueous solution
|
Type
|
FILTRATION
|
Details
|
The resulting white aluminum salts were then filtered off over a short plug of Celite (EtOAc washings)
|
Type
|
CUSTOM
|
Details
|
the filtrate was finally evaporated under reduced pressure
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |